![molecular formula C13H20N2O3 B15419489 2-[(2,2-Diethoxyethyl)amino]benzamide CAS No. 116387-75-8](/img/structure/B15419489.png)
2-[(2,2-Diethoxyethyl)amino]benzamide
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Overview
Description
2-[(2,2-Diethoxyethyl)amino]benzamide is a useful research compound. Its molecular formula is C13H20N2O3 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
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Q & A
Q. What are the standard synthetic routes for 2-[(2,2-Diethoxyethyl)amino]benzamide, and how can reaction conditions be optimized for yield and purity?
Basic Research Focus
The compound is synthesized via a two-step process:
Intermediate Formation : Anthranilic acid reacts with benzoyl chloride in dry pyridine at 273–278 K for 4 hours to form 2-(3-chlorophenyl)-benzo[d][1,3]oxazin-4-one .
Amine Coupling : The intermediate undergoes microwave-assisted reaction with 2,2-diethoxyethanamine (1.5 equivalents) for 2 minutes, followed by purification via column chromatography (ethyl acetate/hexane, 80:20 v/v) .
Optimization Tips :
- Use microwave irradiation to reduce reaction time and improve regioselectivity.
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Crystallize the final product using slow evaporation of ethyl acetate/hexane (4:1 v/v) for high-purity crystals .
Q. How does the crystal structure of this compound inform its conformational stability and intermolecular interactions?
Advanced Structural Analysis
The crystal structure (space group P2₁/n) reveals:
- Trans Configuration : Both peptide bonds adopt a trans conformation, minimizing steric hindrance .
- Intramolecular Hydrogen Bonding : An N–H⋯O bond stabilizes the molecular conformation (distance: ~2.0 Å) .
- Packing Motifs : Zigzag chains along the b-axis via intermolecular N–H⋯O hydrogen bonds (Table 1).
Table 1 : Key Crystallographic Parameters
Parameter | Value |
---|---|
Dihedral angle (aromatic rings) | 53.58° |
Hydrogen bond length (N–H⋯O) | 2.0–2.2 Å |
Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Guidance
- NMR Spectroscopy : Assign peaks using J-coupling analysis (e.g., aromatic protons at δ 7.2–8.1 ppm). Discrepancies in splitting patterns may arise from rotational isomerism; use variable-temperature NMR to confirm .
- X-ray Crystallography : Refine hydrogen atom positions via riding models (C–H = 0.95–1.0 Å) and isotropic treatment for N–H bonds .
- Mass Spectrometry : Compare experimental m/z (356.41 for [M+H]⁺) with theoretical values to validate purity .
Q. How can researchers design experiments to investigate the biological activity of this compound derivatives?
Advanced Experimental Design
- Target Identification : Screen against kinases or heat shock proteins (Hsp90) using fluorescence polarization assays .
- Structure-Activity Relationship (SAR) : Modify the diethoxyethyl group to assess steric/electronic effects on binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions .
- Validation : Confirm target engagement via Western blotting for client protein degradation (e.g., Her2 in cancer cell lines) .
Q. What challenges arise in solubility and crystallization of this compound, and how are they mitigated?
Advanced Practical Considerations
- Solubility Issues : Low solubility in polar solvents due to hydrophobic diethoxy groups. Use DMSO/water mixtures (≤10% DMSO) for biological assays .
- Crystallization : Optimize solvent polarity (ethyl acetate/hexane) and cooling rates. For stubborn cases, employ vapor diffusion or seeding techniques .
Q. How do computational methods enhance the understanding of this compound’s reactivity and stability?
Advanced Computational Integration
- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict aggregation behavior in aqueous environments .
- Crystal Structure Prediction (CSP) : Use tools like MERCURY to compare predicted and experimental packing motifs .
Q. What strategies reconcile discrepancies in reported biological activity data for benzamide derivatives?
Data Contradiction Analysis
- Source Identification : Check assay conditions (e.g., cell line variability, incubation time). For example, Hsp90 inhibition efficacy varies with ATP concentration .
- Orthogonal Validation : Combine enzymatic assays (IC₅₀) with cellular thermal shift assays (CETSA) to confirm target modulation .
- Meta-Analysis : Use cheminformatics platforms (e.g., ChEMBL) to compare bioactivity data across similar scaffolds .
Q. How is the SHELX software suite applied in refining the crystal structure of this compound?
Methodological Refinement
- Data Processing : Use SHELXS-97 for phase determination via direct methods .
- Hydrogen Placement : Apply riding models for C–H bonds and refine N–H atoms isotropically in SHELXL-97 .
- Validation : Check for outliers using PLATON (e.g., Rint < 0.065) and resolve disorder with SHELXLE .
Q. What safety and handling protocols are essential for working with this compound?
Basic Laboratory Practice
- PPE : Wear nitrile gloves and safety goggles. Avoid inhalation of fine powders .
- Waste Disposal : Collect organic waste in halogen-free containers for incineration .
- Spill Management : Absorb with inert material (e.g., vermiculite) and ventilate the area .
Q. How can researchers leverage fluorescent labeling techniques to study benzamide derivatives in biological systems?
Advanced Application
- Tagging : Use 2-aminobenzamide (2-AB) for glycan labeling via reductive amination (Schiff base formation). Optimize pH (4.5–5.5) and reductant (NaBH3CN) for minimal desialylation .
- Detection : Employ UHPLC/MS/MS for degradation product analysis (e.g., 4-chlorobenzamide) .
- Imaging : Conjugate with near-infrared dyes for in vivo tracking in tumor models .
Properties
CAS No. |
116387-75-8 |
---|---|
Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(2,2-diethoxyethylamino)benzamide |
InChI |
InChI=1S/C13H20N2O3/c1-3-17-12(18-4-2)9-15-11-8-6-5-7-10(11)13(14)16/h5-8,12,15H,3-4,9H2,1-2H3,(H2,14,16) |
InChI Key |
WXHFUEYNRLDZRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNC1=CC=CC=C1C(=O)N)OCC |
Origin of Product |
United States |
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